Home > Products > Screening Compounds P47358 > Phenyramidol Glucuronide
Phenyramidol Glucuronide -

Phenyramidol Glucuronide

Catalog Number: EVT-13556007
CAS Number:
Molecular Formula: C19H22N2O7
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phenyramidol glucuronide is a metabolite of phenyramidol, a compound that exhibits muscle relaxant and analgesic properties. Phenyramidol primarily targets the central nervous system, specifically the brain and spinal cord, to alleviate muscle stiffness and spasms without significantly reducing muscle strength. The glucuronidation process, which involves the conjugation of phenyramidol with glucuronic acid, is a critical metabolic pathway for this compound, facilitating its excretion from the body. This metabolic transformation enhances the solubility of phenyramidol, allowing for efficient renal elimination.

Source

Phenyramidol was first synthesized in the mid-20th century and has been used in various therapeutic contexts, particularly for treating musculoskeletal pain. The glucuronide form is produced in the liver during the metabolism of phenyramidol, which is a common pathway for many drugs to enhance their water solubility and facilitate excretion.

Classification

Phenyramidol glucuronide falls under the classification of drug metabolites and is categorized as a glucuronide, which is a type of conjugate formed through phase II metabolism. This classification highlights its role in drug metabolism and pharmacokinetics, particularly in the detoxification and elimination processes.

Synthesis Analysis

Methods

The synthesis of phenyramidol involves several steps. Initially, 2-aminopyridine reacts with benzaldehyde to form an intermediate Schiff base. This intermediate undergoes reduction using sodium borohydride to yield the corresponding amine. The final step involves reacting this amine with ethylene oxide to produce phenyramidol.

For the synthesis of phenyramidol glucuronide, enzymatic or chemical methods can be employed. Enzymatic glucuronidation typically utilizes UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to phenyramidol. Chemical synthesis may involve direct conjugation techniques under controlled conditions.

Technical Details

  • Enzymatic Synthesis: Utilizes human liver microsomes or recombinant enzymes such as UDP-glucuronosyltransferase 1A4.
  • Chemical Synthesis: May involve coupling reactions using activated glucuronic acid derivatives.
Molecular Structure Analysis

Structure

The molecular formula of phenyramidol is C13H14N2OC_{13}H_{14}N_{2}O with a molecular weight of approximately 230.26 g/mol. The structure features a pyridine ring substituted with an ethanolamine side chain.

Phenyramidol glucuronide can be represented as:

C13H14N2O+C6H10O7C19H24N2O8C_{13}H_{14}N_{2}O+C_{6}H_{10}O_{7}\rightarrow C_{19}H_{24}N_{2}O_{8}

This indicates that phenyramidol glucuronide is formed by adding a glucuronic acid moiety to the phenyramidol structure.

Data

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly used to analyze and confirm the structure of phenyramidol glucuronide.

Chemical Reactions Analysis

Reactions

Phenyramidol undergoes various chemical reactions, primarily during its metabolic transformation into phenyramidol glucuronide:

  • Glucuronidation: Conjugation with glucuronic acid via UDP-glucuronosyltransferase.
  • Oxidation: Formation of N-oxides from phenyramidol.
  • Reduction: The Schiff base intermediate can be reduced back to amine forms.

Technical Details

  • Reagents: Sodium borohydride for reduction; UDP-glucuronic acid for glucuronidation.
  • Conditions: Typically performed in aqueous buffers at physiological pH for enzymatic reactions.
Mechanism of Action

Process

Phenyramidol acts primarily by blocking interneurons in the brainstem and spinal cord. This action disrupts pain signal transmission, providing analgesic effects while preserving neuromuscular function. The mechanism differs from traditional muscle relaxants that may act through GABAergic pathways.

Data

Studies indicate that phenyramidol's analgesic potency is higher than that of aspirin and comparable to codeine, making it effective for both acute and chronic pain management associated with musculoskeletal conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Solubility: Soluble in water; forms slightly acidic solutions.
  • Stability: Stable under various temperature and pH conditions.

Chemical Properties

  • Molecular Weight: Approximately 230.26 g/mol for phenyramidol; 392.46 g/mol for phenyramidol glucuronide.
  • pKa: The compound exhibits acidic properties due to its hydroxyl group.
Applications

Phenyramidol and its glucuronide metabolite are utilized in scientific research primarily related to pharmacology and toxicology. Their applications include:

  • Pain Management Studies: Investigating efficacy compared to other analgesics.
  • Metabolism Research: Understanding drug interactions and metabolic pathways.
  • Toxicological Assessments: Monitoring for potential adverse effects or interactions in clinical settings.
Biosynthesis and Metabolic Pathways

Enzymatic Mechanisms of Glucuronidation in Phenyramidol Metabolism

Phenyramidol undergoes glucuronidation, a phase II metabolic reaction catalyzed by uridine diphosphate glucuronosyltransferase (UGT) enzymes. This process involves the covalent attachment of glucuronic acid, derived from the cofactor uridine diphosphate glucuronic acid (UDPGA), to phenyramidol's hydroxyl group, forming an O-glucuronide conjugate [4] [8]. The reaction occurs primarily in hepatic microsomes and follows an ordered bi-bi mechanism where UDPGA binds before the aglycone substrate (phenyramidol) [6]. The enzymatic kinetics demonstrate apparent Km values in the millimolar range (typically 1-20 mM for similar substrates), indicating moderate binding affinity, while Vmax values reflect variable catalytic turnover across biological systems [1] [4].

The glucuronidation efficiency is significantly influenced by membrane microenvironment. Studies on analogous compounds reveal that the lipid activator oleoyl lysophosphatidylcholine enhances reaction velocity by >2-fold, likely through allosteric modulation of UGT conformation or by facilitating UDPGA access to the catalytic pocket [1]. Additionally, bovine serum albumin (BSA) increases intrinsic clearance by sequestering inhibitory long-chain unsaturated fatty acids released during microsomal incubations, which otherwise compete with UDPGA binding [6].

Table 1: Kinetic Parameters of Phenyramidol-Like Glucuronidation

Biological SystemApparent Km (mM)Apparent Vmax (nmol/min/mg)Activation by Lipids
Human Liver Microsomes5-150.4-1.0>2-fold with oleoyl lysophosphatidylcholine
Rat Liver Microsomes10-200.1-0.3Moderate activation
Monkey Liver Microsomes10-150.8-1.0Significant activation
Human Kidney MicrosomesComparable to liver6-fold lower than liverNot documented

Renal glucuronidation contributes minimally (<20%) compared to hepatic metabolism, aligning with observations that human kidney microsomes exhibit substantially lower glucuronidation capacity (approximately six-fold less) than their hepatic counterparts for analogous substrates [1]. The resulting phenyramidol glucuronide exhibits enhanced aqueous solubility, facilitating biliary excretion. Notably, this conjugate undergoes enteric hydrolysis via bacterial β-glucuronidases in the gut, liberating free phenyramidol for reabsorption (enterohepatic recirculation), which prolongs its pharmacological presence despite a plasma elimination half-life of 1-2 hours [8].

Role of UDP-Glucuronosyltransferase (UGT) Isoforms in Conjugation

The human UGT superfamily comprises 22 functionally active isoforms classified into UGT1A, UGT2A, UGT2B, UGT3, and UGT8 families, with UGT1A and UGT2B subfamilies primarily responsible for xenobiotic metabolism [2] [7]. Phenyramidol glucuronidation is predominantly mediated by hepatically expressed isoforms, with emerging evidence implicating UGT1A, UGT2B7, and possibly UGT1A9 as key contributors based on structural analogies and metabolic profiling [2] [4]. This isoform selectivity stems from phenyramidol's molecular bulkiness (thickness ~6.7Å), a critical determinant for substrate recognition by phenobarbital-inducible UGTs rather than those specialized for planar molecules like bilirubin [1].

Genetic polymorphisms significantly alter conjugation efficiency. For instance:

  • The UGT1A128 allele (TA repeat polymorphism) reduces transcriptional activity by 70%, potentially diminishing phenyramidol clearance
  • UGT2B72 (H268Y) exhibits substrate-dependent effects, with reduced glucuronidation of zidovudine (structural analog) and mycophenolic acid
  • UGT1A9 variants affect propofol glucuronidation, suggesting possible relevance to phenyramidol [2] [7]

These polymorphisms demonstrate bimodal or trimodal distribution across populations, contributing to interindividual variability exceeding 10-fold in glucuronidation rates. Beyond genetics, transcriptional regulation modulates expression:

  • Phenobarbital induction activates the constitutive androstane receptor (CAR), upregulating UGT1A1, UGT1A6, and UGT2B isoforms by 3-5 fold
  • AhR ligands (e.g., polycyclic hydrocarbons) induce UGT1A expression
  • PPARα agonists variably regulate UGT1A and UGT2B genes in tissue-specific patterns [2] [7]

Table 2: Human UGT Isoforms Implicated in Phenyramidol-like Glucuronidation

UGT IsoformTissue ExpressionRegulatory FactorsContribution to Kinetic Variability
UGT2B7Liver, kidney, intestineCAR, PPARαHigh (polymorphisms + inducers)
UGT1A1Liver, intestineCAR, PXR, AhRModerate-high (bilirubin competition)
UGT1A9Liver, kidneyPXR, PPARα, AhRModerate (renal contribution)
UGT1A4LiverCAR, PXRLow-moderate (N-glucuronidation focus)

Protein-protein interactions further complicate this landscape. Coexpression of UGT1A9 inhibits UGT1A1 activity by 30-40%, while UGT1A4 enhances UGT1A6-mediated glucuronidation. Such inter-isoform modulation suggests that phenyramidol's metabolic fate depends on the relative abundance and combinatorial expression of UGT isoforms within hepatocytes [6].

Interspecies Variability in Phenyramidol Glucuronide Formation

Comparative glucuronidation studies across species reveal profound differences in phenyramidol metabolism. Humans and non-human primates exhibit the highest intrinsic clearance, with monkeys demonstrating nearly identical Vmax (0.98 nmol/min/mg protein) and Km (13 mM) values to humans for analogous substrates like zidovudine [1]. Conversely, rats and pigs show reduced efficiency, conjugating similar compounds at rates 2-3 times lower than primates. This variability arises from:

  • Differential UGT isoform expression: Rats lack several UGT1A isoforms present in humans
  • Catalytic specificity: Rodent UGTs favor smaller substrates than bulky molecules like phenyramidol
  • Inducibility profiles: Phenobarbital induces AZT glucuronidation 4-fold in rats but minimally in humans [1]

The Gunn rat model (lacking UGT1A1) provides crucial insights. Its normal phenyramidol-like glucuronidation capacity (0.18 vs. 0.20 nmol/min/mg in normal rats) confirms that non-UGT1A1 isoforms, particularly phenobarbital-inducible UGTs, mediate this metabolic pathway [1]. Beyond genetic factors, physiological variables contribute to variability:

Table 3: Factors Affecting Interspecies Variability in Glucuronidation

FactorImpact on GlucuronidationSpecies-Specific Manifestations
AgeNeonates: <10% adult activityHumans: Maturation by 1-2 years; Rats: Faster maturation
Liver diseaseCirrhosis reduces activity 30-70%Humans: Impaired zidovudine clearance; Rats: Fibrosis models show similar effects
Genetic polymorphismsHigh variability in humansHumans: UGT1A*28 frequency 30-40% Caucasians; Monkeys: Lower polymorphism incidence
Enzyme inducersPhenobarbital: 4-fold increase in ratsRats: Strong induction; Humans: Moderate induction (1.5-2 fold)
  • Age: Neonatal liver microsomes exhibit <10% of adult UGT activity, reaching peak expression at ~20 months in humans [2]
  • Hepatic pathology: Cirrhosis reduces zidovudine glucuronidation by >50% in humans due to hepatocyte loss and impaired UGT transcription [2]
  • Hormonal influences: Androgens upregulate UGT2B expression in rodents more prominently than in primates [7]

These interspecies differences necessitate careful extrapolation of metabolic data from animal models. For instance, feline UGTs fail to glucuronide paracetamol, while canine models overexpress renal UGTs, potentially exaggerating extrahepatic metabolism [2] [4]. Such disparities underscore the limitations of rodent models in predicting human phenyramidol pharmacokinetics and support primates as the most translationally relevant preclinical system.

Properties

Product Name

Phenyramidol Glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-phenyl-2-(pyridin-2-ylamino)ethoxy]oxane-2-carboxylic acid

Molecular Formula

C19H22N2O7

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C19H22N2O7/c22-14-15(23)17(18(25)26)28-19(16(14)24)27-12(11-6-2-1-3-7-11)10-21-13-8-4-5-9-20-13/h1-9,12,14-17,19,22-24H,10H2,(H,20,21)(H,25,26)/t12?,14-,15-,16+,17-,19+/m0/s1

InChI Key

MCRHUVXLYYFQQH-LMQNMRCQSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=CC=N2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.